2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
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Description
2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C19H32N6O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.26375967 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Exploration
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, obtained through condensation reactions involving various amines, were found to exhibit significant pharmacological activities. For instance, the anti-inflammatory activity of some derivatives was comparable to standard drugs, highlighting their potential as therapeutic agents (Sondhi et al., 2007). Moreover, the synthesis of bispyrimidine derivatives further expands the scope of pyrimidine chemistry in drug discovery.
Antiproliferative and Antimicrobial Activities
Research has also focused on the antiproliferative activity of pyrimidine derivatives against human cancer cell lines. Compounds featuring the pyrimidine structure have shown promising results in inhibiting the growth of various cancer cell types, which could pave the way for new cancer therapies (Mallesha et al., 2012). Additionally, pyrimidine derivatives have been synthesized for antimicrobial evaluation, exhibiting variable inhibitory effects against tested microorganisms, thus indicating their potential as biocidal agents (El‐mahdy & Abdel-Rahman, 2011).
Neurological and Cognitive Enhancements
Interestingly, certain pyrimidine derivatives have been explored for their neuroprotective properties. The sodium channel antagonist, BW619C89, demonstrated long-lasting cerebroprotective effects with advantageous functional consequences in a rodent model of stroke. This compound was shown to reduce neurological deficits, cognitive deficits, and brain damage after middle cerebral artery occlusion, suggesting its potential in treating stroke-related injuries (Smith et al., 1997).
DNA Interactions and Anticancer Drug Amplifiers
The interaction of pyrimidine derivatives with DNA has been investigated to understand their role as anticancer drug amplifiers. Certain derivatives exhibit strong intercalation complexes with DNA, enhancing the anticancer activity of drugs like bleomycins. This provides insights into the design of novel anticancer therapies that leverage the unique DNA-binding properties of these compounds (Wilson et al., 1990).
Properties
IUPAC Name |
3-methyl-1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-15(2)13-19(26)25-11-9-24(10-12-25)18-14-17(20-16(3)21-18)23-7-5-22(4)6-8-23/h14-15H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKOFVFCRINQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC(C)C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.